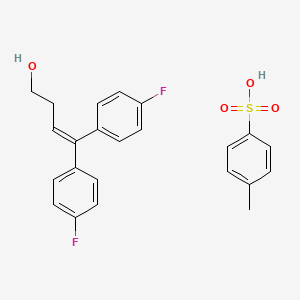
4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two fluorophenyl groups attached to a butenol backbone, along with a methylbenzenesulfonic acid moiety. It is typically found as a crystalline solid and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-bis(4-fluorophenyl)butyric acid.
Reduction: The butyric acid is reduced using lithium aluminum hydride (LiAlH4) in the presence of potassium carbonate.
Quenching and Purification: After the reduction, the reaction mixture is quenched with water and neutralized with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(4-fluorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(4-fluorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl groups can participate in π-π interactions with aromatic residues in proteins, while the butenol backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl)methanol: Similar in structure but lacks the butenol backbone.
4,4’-Difluorobenzophenone: Contains two fluorophenyl groups but has a ketone functional group instead of a butenol backbone.
Bis(4-fluorophenyl) sulfone: Contains a sulfone group instead of a butenol backbone.
Uniqueness
4,4-Bis(4-fluorophenyl)but-3-en-1-ol is unique due to its combination of fluorophenyl groups and a butenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Propiedades
Número CAS |
823175-38-8 |
|---|---|
Fórmula molecular |
C23H22F2O4S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
4,4-bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H14F2O.C7H8O3S/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,19H,1,11H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
SFQBBGJALOQLQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(=CCCO)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


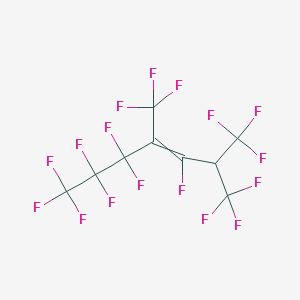
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
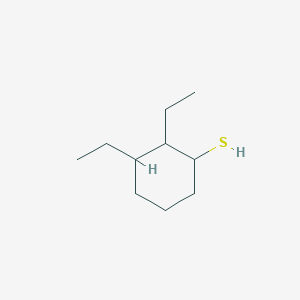
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

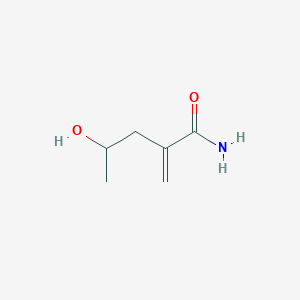

![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
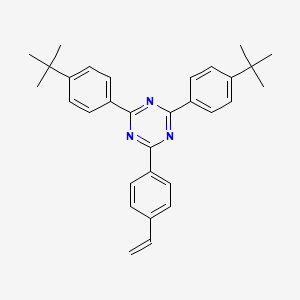
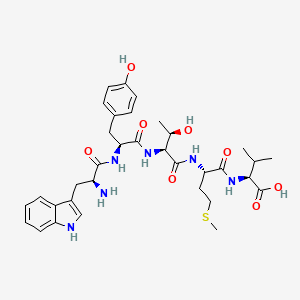
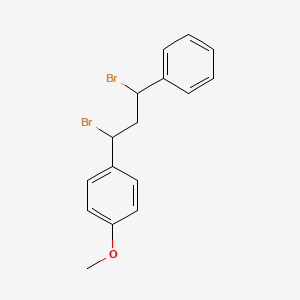
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
